METHYL 4-METHYL-3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE
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Overview
Description
Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzoate ester, a methyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The oxazole derivative is then reacted with an amine to form the amide linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and halogenated compounds.
Scientific Research Applications
Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate: Unique due to its specific substitution pattern and functional groups.
Other oxazole derivatives: Compounds like 4-methyl-3-phenyl-1,2-oxazole and 5-methyl-3-phenyl-1,2-oxazole share similar core structures but differ in their substitution patterns.
Uniqueness
This compound is unique due to its combination of a benzoate ester, a methyl group, and an oxazole ring
Properties
IUPAC Name |
methyl 4-methyl-3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-9-10-15(20(24)25-3)11-16(12)21-19(23)17-13(2)26-22-18(17)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXLEZBFGHBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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